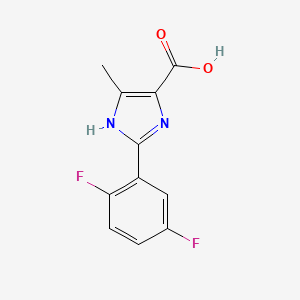![molecular formula C15H21NO2 B13692554 N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine](/img/structure/B13692554.png)
N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine is a chemical compound with the molecular formula C15H21NO2. It is a derivative of cyclopropane and is often used in organic synthesis due to its unique structural properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed by the reaction of a suitable precursor with a cyclopropanating agent.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine involves its interaction with specific molecular targets. The Boc group provides stability to the compound, allowing it to participate in various chemical reactions without undergoing premature degradation. The cyclopropane ring and phenyl group contribute to the compound’s reactivity and specificity in binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
N-Boc-1-aminocyclopropane: Similar in structure but lacks the phenyl group.
N-Boc-2-phenylcyclopropylamine: Similar but with different stereochemistry.
N-Boc-1-phenylcyclopropylamine: Lacks the specific (1S,2S) configuration.
Uniqueness
N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine is unique due to its specific stereochemistry and the presence of both the cyclopropane ring and phenyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl N-[(2-phenylcyclopropyl)methyl]carbamate |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-12-9-13(12)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17) |
InChI Key |
RWLAEFUGGIIVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate](/img/structure/B13692476.png)





![3-Fluoro-4-({[6-(piperidin-4-yl)pyridin-2-yl]oxy}methyl)benzonitrile hydrochloride](/img/structure/B13692528.png)

![3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole](/img/structure/B13692540.png)
![Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate](/img/structure/B13692547.png)

![3-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13692556.png)

